(R)-3-Pyrrolidineacetic acid

Description

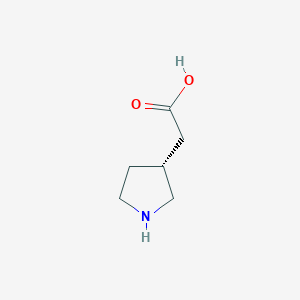

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENRUZPZZFMCA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (R)-3-Pyrrolidineacetic Acid

This technical guide provides a comprehensive overview of the structure, chemical properties, biological applications, and experimental protocols for (R)-3-Pyrrolidineacetic acid. This chiral cyclic amino acid is a significant building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1][2]

Chemical Structure and Identity

(R)-3-Pyrrolidineacetic acid features a five-membered pyrrolidine ring, a foundational structure in many natural products and pharmaceuticals.[2][3] The acetic acid moiety is attached to the stereogenic center at the third carbon atom, conferring the (R) configuration.

-

IUPAC Name : 2-[(3R)-pyrrolidin-3-yl]acetic acid[4]

-

Synonyms : (R)-3-Pyrrolidineacetic acid HCl, [R,(-)]-Homo-β-proline, (3R)-Pyrrolidine-3β-acetic acid[5][6]

-

Molecular Formula : C₆H₁₁NO₂[4]

-

InChI : InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1[4][5]

Physicochemical Data

The quantitative properties of (R)-3-Pyrrolidineacetic acid are summarized in the table below, providing essential data for experimental design and synthesis.

| Property | Value | Reference(s) |

| Molecular Weight | 129.16 g/mol | [4][6] |

| Appearance | Off-white solid | [5][8] |

| Melting Point | 160-165 °C (as HCl salt) | [6][7] |

| Boiling Point (Predicted) | 272.3 ± 13.0 °C | [7] |

| Density (Predicted) | 1.104 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 4.43 ± 0.10 | [7] |

| XLogP3 | -2.6 | [4] |

Role in Medicinal Chemistry and Drug Discovery

The rigid, stereochemically defined structure of (R)-3-Pyrrolidineacetic acid makes it a highly sought-after scaffold for creating complex, biologically active molecules.[9] Its specific three-dimensional orientation is crucial for optimizing interactions with biological targets such as enzymes and receptors.[2]

Key Therapeutic Applications:

-

Enzyme Inhibition : Derivatives of (R)-3-pyrrolidineacetic acid are prominent in the development of enzyme inhibitors.

-

Antidiabetic Agents : The pyrrolidine core is integral to designing inhibitors for α-amylase, α-glucosidase, and Dipeptidyl Peptidase-4 (DPP-IV), all of which are key targets in managing type 2 diabetes.[2][9]

-

Antitubercular Agents : Pyrrolidine carboxamides derived from this molecule have been identified as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), an essential enzyme for mycobacterial survival.[2]

-

-

Chiral Synthesis : As a chiral building block, it serves as a starting point for the asymmetric synthesis of complex molecules, ensuring high enantiomeric purity in the final products.[10][11]

-

Receptor Modulation : Analogs of the related (R)-pyrrolidine-3-carboxylic acid have been explored as antagonists for endothelin receptors, which play a role in vasoconstriction and cell proliferation.[1]

Key Experimental Protocols

The following section details established methodologies for the synthesis and analysis of derivatives of (R)-3-Pyrrolidineacetic acid.

Synthesis of Pyrrolidine Carboxamide Derivatives

This protocol outlines a standard two-step process involving an amide coupling reaction followed by the removal of a Boc (tert-butyloxycarbonyl) protecting group.[2]

Materials :

-

N-Boc-(R)-pyrrolidine-3-acetic acid

-

A selected primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) for deprotection

Methodology :

-

Amide Coupling : To a solution of N-Boc-(R)-pyrrolidine-3-acetic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol). After stirring for 15 minutes, add the amine (1.1 mmol) and allow the reaction to proceed overnight at room temperature. Perform an aqueous workup, dry the organic layer over anhydrous Na₂SO₄, and purify by flash column chromatography.[2]

-

Boc Deprotection : Dissolve the N-Boc protected amide (1.0 mmol) in DCM (5 mL), add TFA (5 mL), and stir at room temperature for 1-2 hours. Concentrate the mixture under reduced pressure and precipitate the final product by adding diethyl ether. Filter and dry the solid under vacuum.[2]

Caption: Synthesis workflow for pyrrolidine carboxamides.

α-Amylase Inhibition Assay

This biochemical assay is employed to assess the inhibitory activity of synthesized derivatives against α-amylase, a target for antidiabetic drugs.[2]

Materials :

-

Porcine pancreatic α-amylase

-

Phosphate buffer (pH 6.9)

-

1% (w/v) starch solution

-

Dinitrosalicylic acid (DNS) color reagent

-

Test compounds and Acarbose (positive control)

Methodology :

-

Pre-incubate 250 µL of the test compound with 250 µL of α-amylase solution at 37 °C for 10 minutes.[2]

-

Add 250 µL of starch solution to start the reaction and incubate for 15 minutes at 37 °C.[2]

-

Add 500 µL of DNS reagent to stop the reaction, then heat in a boiling water bath for 5 minutes.[2]

-

After cooling, dilute the mixture with 5 mL of distilled water and measure the absorbance at 540 nm.[2]

-

Calculate the percentage of inhibition to determine the IC₅₀ value.[2]

Caption: Workflow for the α-Amylase Inhibition Assay.

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for verifying the structure and purity of (R)-3-Pyrrolidineacetic acid and its derivatives.[12]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically acquired in deuterated solvents like D₂O.[12] Chemical shifts, coupling constants, and integration provide detailed structural information.

-

Infrared (IR) Spectroscopy : FT-IR spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory, is used to identify key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the secondary amine (N-H stretch).[12]

Core Concept Visualization

The central role of (R)-3-Pyrrolidineacetic acid is to act as a rigid, chiral scaffold upon which further chemical complexity is built to achieve a specific biological function.

Caption: Logical relationship of the core scaffold to its final target.

Safety and Handling Precautions

Proper handling is essential when working with (R)-3-Pyrrolidineacetic acid and its derivatives. Always consult the material's specific Safety Data Sheet (SDS) before use.

-

Engineering Controls : Use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]

-

First Aid Measures :

-

Storage : Store in a cool, dry, and well-ventilated area in tightly sealed containers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-3-Pyrrolidineacetic acid | C6H11NO2 | CID 1502074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Pyrrolidineacetic acid, (3R)- | CymitQuimica [cymitquimica.com]

- 6. (R)-3-PYRROLIDINEACETIC ACID HCL CAS#: 122442-01-7 [amp.chemicalbook.com]

- 7. (R)-3-PYRROLIDINEACETIC ACID HCL | 122442-01-7 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

(R)-3-Pyrrolidineacetic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Pyrrolidineacetic acid, a chiral cyclic β-amino acid analog, is a versatile building block in medicinal chemistry and drug discovery. Its constrained pyrrolidine ring provides a valuable scaffold for designing structurally complex and biologically active molecules. This technical guide provides comprehensive information on the chemical properties, synthesis, and biological relevance of (R)-3-Pyrrolidineacetic acid, with a focus on its role as a precursor for pharmacologically active agents, particularly in the context of neurotransmitter modulation.

Chemical Identification and Properties

(R)-3-Pyrrolidineacetic acid is most commonly available as its hydrochloride salt. The fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[(3R)-pyrrolidin-3-yl]acetic acid |

| CAS Number | 122442-01-7 (for hydrochloride salt) |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Melting Point | 160-165 °C (for hydrochloride salt) |

| Boiling Point | 272.3±13.0 °C (Predicted) |

| Density | 1.104±0.06 g/cm³ (Predicted) |

| pKa | 4.43±0.10 (Predicted) |

Biological Activity and Applications

(R)-3-Pyrrolidineacetic acid and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The pyrrolidine scaffold is a key structural motif in a variety of bioactive compounds.

Inhibition of GABA Transporters

Precursor for Bioactive Molecules

The chiral nature of (R)-3-Pyrrolidineacetic acid makes it an important starting material for the enantioselective synthesis of more complex molecules. It has been utilized as a building block for creating potent and selective enzyme inhibitors and receptor agonists.

Experimental Protocols

Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

While a specific, detailed protocol for the synthesis of (R)-3-Pyrrolidineacetic acid is not widely published, a representative method for a closely related derivative, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, is described below. This procedure illustrates a common synthetic strategy involving an asymmetric Michael addition followed by reductive cyclization.

Protocol: Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid

-

Step 1: Asymmetric Michael Addition:

-

To a solution of a 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) and a nitroalkane (1.2 eq) in an appropriate solvent (e.g., toluene), add an organocatalyst (e.g., a chiral secondary amine, 0.1 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).

-

Upon completion, purify the Michael adduct by flash column chromatography.

-

-

Step 2: Reductive Cyclization:

-

Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).

-

Add a hydrogenation catalyst (e.g., Palladium on carbon, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or chromatography to obtain the enantiomerically enriched (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[1]

-

Signaling Pathways

The incorporation of (R)-pyrrolidine-3-carboxylic acid and its analogs into peptides has been shown to modulate the activity of G-protein coupled receptors, such as the µ-opioid receptor. The constrained pyrrolidine ring can enforce a specific conformation on the peptide backbone, enhancing its binding affinity and efficacy.

Caption: Simplified µ-Opioid Receptor Signaling Pathway.

Conclusion

(R)-3-Pyrrolidineacetic acid is a valuable chiral building block with significant potential in the development of novel therapeutics. Its utility as a scaffold for GABA transporter inhibitors and as a component of conformationally constrained peptides highlights its importance for researchers in medicinal chemistry and pharmacology. Further exploration of the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

The Biological Landscape of (R)-3-Pyrrolidineacetic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Pyrrolidineacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant biological activity across a range of therapeutic targets. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their roles as endothelin receptor antagonists and GABA uptake inhibitors. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Endothelin Receptor Antagonism

Analogs of (R)-3-pyrrolidineacetic acid have been extensively investigated as antagonists of the endothelin (ET) receptors, ETA and ETB. These receptors are implicated in vasoconstriction and cell proliferation, making them attractive targets for cardiovascular and oncological therapies.

Quantitative Biological Data: Endothelin Receptor Antagonists

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of various (R)-3-pyrrolidineacetic acid analogs against endothelin receptors. This data highlights the structure-activity relationships (SAR) that govern their potency and selectivity.

| Compound/Analog | Target(s) | Ki (nM) | IC50 (nM) | Selectivity |

| A-308165 | ETB | 0.007 | - | >27,000-fold vs. ETA[1] |

| Atrasentan (ABT-627) | ETA | 0.036 | - | High for ETA[1] |

| Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chain | ETA/ETB | Sub-nanomolar | - | ETA/ETB ratio ≈ 1[1] |

| 2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acid | ETA | - | High potency | High for ETA[1] |

Experimental Protocol: Endothelin Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of (R)-3-pyrrolidineacetic acid analogs to endothelin receptors.

1. Membrane Preparation:

-

Culture cells expressing the endothelin receptor of interest (e.g., CHO-K1 cells stably transfected with human ETA or ETB receptors) to confluency.[2]

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[2]

-

Homogenize the cell suspension using a Dounce homogenizer or a Polytron.[2]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[2]

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[2]

-

Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.[2]

-

Finally, resuspend the washed membrane pellet in an appropriate assay buffer.

2. Competitive Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 150 µL of membrane preparation, 50 µL of radioligand (e.g., [125I]ET-1), and 50 µL of assay buffer.[3]

-

Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of unlabeled endothelin-1 (e.g., 1 µM).[2][3]

-

Competitive Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of the test compound (e.g., from 10-10 M to 10-5 M).[2][3]

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

3. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI) using a cell harvester.[2][4]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3][4]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[3]

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Signaling Pathway: Endothelin Receptor

Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events.

Endothelin Receptor Signaling Pathway

GABA Uptake Inhibition

Derivatives of pyrrolidinecarboxylic acids have also been developed as inhibitors of GABA transporters (GATs), which are critical for regulating neurotransmission by clearing GABA from the synaptic cleft.

Quantitative Biological Data: GABA Uptake Inhibitors

The following table presents the IC50 values for various pyrrolidineacetic acid analogs as inhibitors of GABA transporters, providing insight into their potency and selectivity for different GAT subtypes.

| Compound/Analog | Target(s) | IC50 (µM) | Selectivity |

| (R)-pyrrolidine-2-acetic acid with 2-[tris(4-methoxyphenyl)methoxy]ethyl residue | GAT-3 | 3.1 | 20-fold vs GAT-1[1] |

| (S)-2-pyrrolidineacetic acid with 4,4-diphenylbut-3-en-1-yl moiety | GAT-1 | 0.396 | -[1] |

| (S)-2-pyrrolidineacetic acid with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue | GAT-1 | 0.343 | -[1] |

| (2S,4S)-4-hydroxypyrrolidine-2-acetic acid derivative | GAT-1 | 3.29 | -[1] |

| (2R,4S)-4-hydroxypyrrolidine-2-acetic acid derivative | GAT-3 | 19.9 | -[1] |

Experimental Protocol: GABA Uptake Assay

This protocol describes a common method for assessing the inhibitory activity of compounds on GABA transporters using a radiolabeled substrate.

1. Cell/Synaptosome Preparation:

-

Cells: Culture human embryonic kidney (HEK-293) cells stably expressing the desired mouse GAT subtype (mGAT1-4).[5] Seed cells into 24- or 96-well plates and grow to near confluence.[6]

-

Synaptosomes: Rapidly dissect the brain from a rat and homogenize the tissue in an ice-cold sucrose solution. Perform differential centrifugation to obtain a crude synaptosomal pellet, which is then resuspended in a suitable buffer.[6]

2. Uptake Assay:

-

Wash the prepared cells or synaptosomes with an appropriate assay buffer (e.g., HBSS-HEPES, pH 7.4).[6]

-

Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or vehicle for a defined period (e.g., 30 minutes).[6]

-

Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [3H]GABA).[5]

-

Incubate for a specific time at 37°C to allow for GABA uptake.

-

Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold PBS to remove extracellular radiolabel.[6]

3. Detection and Data Analysis:

-

Lyse the cells or synaptosomes to release the internalized radiolabel.[6]

-

Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of GABA uptake inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling and Transport Mechanism: GABA Transporter

GABA transporters are sodium and chloride-dependent symporters that play a crucial role in terminating GABAergic neurotransmission.

GABA Transporter Mechanism

Structure-Activity Relationship (SAR) Insights

The biological activity of (R)-3-pyrrolidineacetic acid analogs is significantly influenced by the nature and position of substituents on the pyrrolidine ring and its side chains. For endothelin receptor antagonists, modifications to the N-acyl group and the substituents at the 2- and 4-positions of the pyrrolidine ring have been shown to modulate both potency and selectivity between the ETA and ETB receptor subtypes.[1] In the case of GABA uptake inhibitors, the stereochemistry at the 2- and 4-positions of the pyrrolidineacetic acid scaffold is crucial for potent and selective inhibition of GAT-1 and GAT-3, respectively.[7] Lipophilic substituents on the nitrogen atom of the pyrrolidine ring generally enhance the inhibitory activity against GABA transporters.[8]

This guide serves as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on the (R)-3-pyrrolidineacetic acid scaffold. The provided data, protocols, and pathway diagrams are intended to streamline experimental design and facilitate a deeper understanding of the biological activities of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of (R)-3-Pyrrolidineacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Pyrrolidineacetic acid and its derivatives represent a versatile scaffold in modern medicinal chemistry, exhibiting a range of biological activities by targeting distinct physiological pathways. This technical guide provides an in-depth exploration of the primary mechanisms of action for this class of compounds, focusing on their roles as inhibitors of GABA transporters, antagonists of endothelin receptors, and modulators of T-type calcium channels. Detailed experimental protocols, quantitative pharmacological data, and visual representations of signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its conformational rigidity and stereochemical complexity, which allow for precise three-dimensional orientation of functional groups and potent interactions with biological targets. The (R)-3-pyrrolidineacetic acid core, in particular, has given rise to a diverse array of compounds with significant therapeutic potential. This guide will dissect the molecular mechanisms underlying the major pharmacological activities of these derivatives, providing a foundational understanding for their further development and application.

Mechanism of Action: GABA Transporter Inhibition

A significant class of pyrrolidine derivatives functions by inhibiting GABA transporters (GATs), thereby increasing the synaptic concentration of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and producing anticonvulsant and anxiolytic effects. While much of the published research has focused on the structurally similar (R)-pyrrolidine-2-acetic acid scaffold, the principles of action are highly relevant. These compounds primarily target GAT-1 and GAT-3.

Quantitative Data for Pyrrolidine-2-acetic Acid Derivatives

The following table summarizes the inhibitory potency of representative (R)-pyrrolidine-2-acetic acid derivatives against GABA transporters GAT-1 and GAT-3.

| Compound ID | N-Substituent | Target | IC50 (µM) | Selectivity (GAT-3:GAT-1) |

| (R)-4d | 2-[tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 3.1[1][2] | 20:1[1][2] |

| (S)-4b | 4,4-diphenylbut-3-en-1-yl | GAT-1 | 0.396[1][2] | - |

| (S)-4c | 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl | GAT-1 | 0.343[1][2] | - |

Signaling Pathway

Inhibition of GABA transporters by (R)-3-pyrrolidineacetic acid derivatives leads to an accumulation of GABA in the synaptic cleft. This enhances the activation of postsynaptic GABA-A and GABA-B receptors, resulting in prolonged and intensified inhibitory neurotransmission.

References

(R)-3-Pyrrolidineacetic acid hydrochloride: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (R)-3-Pyrrolidineacetic acid hydrochloride. Due to the limited availability of specific experimental data in public literature, this document focuses on outlining the critical experimental protocols and data frameworks necessary for a thorough evaluation of this compound. The methodologies described are based on established principles for the characterization of amine hydrochlorides in a pharmaceutical context.

Physicochemical Properties

(R)-3-Pyrrolidineacetic acid hydrochloride is the hydrochloride salt of (R)-3-Pyrrolidineacetic acid. Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 122442-01-7 | [1][2] |

| Molecular Formula | C6H12ClNO2 | PubChem |

| Molecular Weight | 165.62 g/mol | [3] |

| IUPAC Name | 2-[(3R)-pyrrolidin-3-yl]acetic acid;hydrochloride | [4] |

| Synonyms | (R)-Pyrrolidine-3-acetic acid HCl, [R,(-)]-Homo-β-proline hydrochloride | [1][2] |

Solubility Profile

A comprehensive understanding of the solubility of (R)-3-Pyrrolidineacetic acid hydrochloride is crucial for its formulation and delivery. The following sections detail the experimental approach to determine its solubility in various media.

Aqueous Solubility

The pH of the aqueous medium is a critical determinant of the solubility of ionizable compounds like (R)-3-Pyrrolidineacetic acid hydrochloride.[5] A pH-solubility profile provides invaluable information for predicting its behavior in different physiological environments.

Table 2.1: Illustrative pH-Solubility Profile of (R)-3-Pyrrolidineacetic acid hydrochloride at Ambient Temperature

| pH | Solubility (mg/mL) | Method |

| 1.2 | > 250 | Shake-flask |

| 4.5 | > 250 | Shake-flask |

| 6.8 | 150 | Shake-flask |

| 7.4 | 100 | Shake-flask |

| 9.0 | 50 | Shake-flask |

Solubility in Organic and Co-Solvent Systems

Solubility in organic solvents and co-solvent systems is essential for developing purification, formulation, and analytical methods. N-methyl pyrrolidone (NMP) is a known solubility enhancer for many poorly soluble drugs.[6][7]

Table 2.2: Illustrative Solubility of (R)-3-Pyrrolidineacetic acid hydrochloride in Various Solvents at Ambient Temperature

| Solvent | Solubility (mg/mL) | Method |

| Water | > 250 | Shake-flask |

| Methanol | 150 | Shake-flask |

| Ethanol | 75 | Shake-flask |

| Isopropyl Alcohol | 20 | Shake-flask |

| Acetonitrile | 5 | Shake-flask |

| Dichloromethane | < 1 | Shake-flask |

| N-Methyl Pyrrolidone (NMP) | > 200 | Shake-flask |

Stability Profile

Stability testing is fundamental to ensure the quality, safety, and efficacy of a pharmaceutical compound throughout its shelf life.[8][9][10][11] The stability of (R)-3-Pyrrolidineacetic acid hydrochloride should be evaluated under various stress conditions.

Solid-State Stability

Solid-state stability studies assess the impact of temperature, humidity, and light on the neat compound.

Table 3.1: Illustrative Solid-State Stability Data for (R)-3-Pyrrolidineacetic acid hydrochloride

| Condition | Time | Assay (%) | Appearance |

| 40°C / 75% RH | 0 months | 100.0 | White crystalline solid |

| 1 month | 99.8 | No change | |

| 3 months | 99.5 | No change | |

| 6 months | 99.1 | No change | |

| 60°C | 0 months | 100.0 | White crystalline solid |

| 1 month | 99.2 | No change | |

| 3 months | 98.5 | No change | |

| Photostability (ICH Q1B) | 1.2 million lux hours | 99.9 | No change |

Solution-State Stability

Solution-state stability is critical for liquid formulations and for understanding the compound's behavior during processing and analysis.

Table 3.2: Illustrative Solution-State Stability Data for (R)-3-Pyrrolidineacetic acid hydrochloride (10 mg/mL in Aqueous Buffers)

| pH | Temperature | Time | Assay (%) |

| 1.2 | 25°C | 0 hours | 100.0 |

| 24 hours | 99.9 | ||

| 72 hours | 99.7 | ||

| 7.4 | 25°C | 0 hours | 100.0 |

| 24 hours | 99.5 | ||

| 72 hours | 98.8 | ||

| 9.0 | 25°C | 0 hours | 100.0 |

| 24 hours | 98.0 | ||

| 72 hours | 95.5 |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible solubility and stability data.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining equilibrium solubility.

Protocol:

-

Add an excess amount of (R)-3-Pyrrolidineacetic acid hydrochloride to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle, or centrifuge to separate the undissolved solid.

-

Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm PTFE).

-

Dilute the filtrate with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the compound and detecting any degradation products.

Illustrative HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to ensure the analytical method is stability-indicating.

Protocol:

-

Prepare solutions of (R)-3-Pyrrolidineacetic acid hydrochloride in water, 0.1 N HCl, 0.1 N NaOH, and 3% H2O2.

-

Expose the solutions to elevated temperatures (e.g., 60°C) for a defined period.

-

For photostability, expose both the solid compound and a solution to light as per ICH Q1B guidelines.

-

Analyze the stressed samples at appropriate time points using the stability-indicating HPLC method.

Visualizations

The following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Caption: General Workflow for Pharmaceutical Stability Testing.

References

- 1. (R)-3-PYRROLIDINEACETIC ACID HCL | 122442-01-7 [amp.chemicalbook.com]

- 2. (R)-3-PYRROLIDINEACETIC ACID HCL CAS#: 122442-01-7 [amp.chemicalbook.com]

- 3. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-Pyrrolidineacetic acid | C6H11NO2 | CID 1502074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. gmpsop.com [gmpsop.com]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 11. www3.paho.org [www3.paho.org]

(R)-3-Pyrrolidineacetic Acid: A Conformationally Restricted GABA Analog for Advancing Neurological Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its inherent conformational flexibility allows it to bind to various receptor subtypes, but this same flexibility complicates the design of selective therapeutic agents. Conformationally restricted analogs of GABA, such as (R)-3-Pyrrolidineacetic acid, offer a promising approach to overcoming this challenge. By locking the GABA pharmacophore into a more defined three-dimensional structure, these analogs can exhibit enhanced selectivity and potency for specific GABA receptor subtypes. This technical guide provides a comprehensive overview of (R)-3-Pyrrolidineacetic acid as a conformationally restricted GABA analog, detailing its mechanism of action, summarizing key pharmacological data of related compounds, outlining experimental protocols for its evaluation, and visualizing the underlying biological and experimental frameworks.

Introduction: The Rationale for Conformationally Restricted GABA Analogs

GABA's role as the principal inhibitory neurotransmitter makes it a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1] However, the therapeutic potential of directly targeting the GABAergic system is often limited by the non-specific effects arising from the activation of multiple GABA receptor subtypes. GABA's flexible molecular structure is a key contributor to this lack of specificity.[2]

Mechanism of Action: Targeting the GABAergic System

(R)-3-Pyrrolidineacetic acid is designed to mimic the action of GABA, primarily by interacting with GABA-A and GABA-B receptors.

-

GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions into the neuron.[3] This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[4]

-

GABA-B Receptors: These are G-protein coupled receptors that, upon activation, initiate a signaling cascade leading to downstream effects such as the opening of potassium channels and the inhibition of calcium channels, both of which contribute to neuronal inhibition.[5][6]

By presenting a specific conformation, (R)-3-Pyrrolidineacetic acid and its analogs can be hypothesized to selectively target either GABA-A or GABA-B receptors, or even specific subtypes within these families, leading to a more refined pharmacological profile with potentially fewer side effects.

GABA-A Receptor Signaling Pathway

Caption: Simplified signaling pathway of a GABA-A receptor agonist.

GABA-B Receptor Signaling Pathway

Caption: Simplified signaling pathway of a GABA-B receptor agonist.

Data Presentation: Pharmacological Profile of Related Pyrrolidine Derivatives

While specific binding data for (R)-3-Pyrrolidineacetic acid at GABA-A and GABA-B receptors is not currently available in peer-reviewed literature, data for structurally related pyrrolidine-2-acetic acid derivatives highlights the potential of this scaffold to selectively target GABA transporters (GATs). GATs are crucial for regulating GABAergic neurotransmission by removing GABA from the synaptic cleft.

| Compound | Target | IC50 (µM) | Selectivity |

| (R)-pyrrolidine-2-acetic acid with 2-[tris(4-methoxyphenyl)methoxy]ethyl residue | GAT-3 | 3.1 | 20-fold vs GAT-1 |

| (S)-2-pyrrolidineacetic acid with 4,4-diphenylbut-3-en-1-yl moiety | GAT-1 | 0.396 | - |

| (S)-2-pyrrolidineacetic acid with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue | GAT-1 | 0.343 | - |

| (2S,4S)-4-hydroxypyrrolidine-2-acetic acid derivative | GAT-1 | 3.29 | - |

| (2R,4S)-4-hydroxypyrrolidine-2-acetic acid derivative | GAT-3 | 19.9 | - |

| (-)-Baclofen (Reference GABA-B Agonist) | GABA-B | 0.04 | Selective for GABA-B |

| GABA (Endogenous Ligand) | GABA-B | 0.04 | Binds to both GABA-A and GABA-B receptors |

Experimental Protocols

The evaluation of (R)-3-Pyrrolidineacetic acid as a GABA analog necessitates robust experimental protocols. Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity (Ki) of (R)-3-Pyrrolidineacetic acid for the GABA-A receptor by competitive displacement of a high-affinity radioligand (e.g., [3H]Muscimol).

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

[3H]Muscimol (radioligand)

-

Unlabeled GABA (for defining non-specific binding)

-

(R)-3-Pyrrolidineacetic acid (test compound)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in homogenization buffer (e.g., 0.32 M sucrose).

-

Perform differential centrifugation to isolate the crude membrane fraction.

-

Wash the membranes multiple times in binding buffer to remove endogenous GABA.

-

Resuspend the final membrane pellet in a known volume of binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, [3H]Muscimol, and binding buffer.

-

Non-specific Binding: Membrane preparation, [3H]Muscimol, and a saturating concentration of unlabeled GABA.

-

Competitive Binding: Membrane preparation, [3H]Muscimol, and varying concentrations of (R)-3-Pyrrolidineacetic acid.

-

-

Incubate the plate at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of (R)-3-Pyrrolidineacetic acid.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Synthesis and Logical Relationships

The synthesis of (R)-3-pyrrolidineacetic acid can be achieved through various stereoselective routes, often starting from chiral precursors. A common strategy involves the asymmetric Michael addition to an appropriate α,β-unsaturated ester, followed by cyclization and reduction.

Logical Relationship: Conformationally Restricted Analogs

Caption: The rationale behind using conformationally restricted GABA analogs.

Conclusion and Future Directions

(R)-3-Pyrrolidineacetic acid represents a valuable chemical scaffold for the development of novel therapeutics targeting the GABAergic system. Its conformationally restricted nature holds the promise of enhanced selectivity for specific GABA receptor subtypes, which could translate into improved efficacy and a better side-effect profile compared to non-selective GABAergic agents. While direct pharmacological data for this specific compound remains to be fully elucidated in the public domain, the data available for its close analogs are encouraging.

Future research should focus on the synthesis and comprehensive pharmacological characterization of (R)-3-Pyrrolidineacetic acid and its derivatives. This includes determining their binding affinities and functional activities at a wide range of GABA-A and GABA-B receptor subtypes. Furthermore, in vivo studies are warranted to assess their therapeutic potential in animal models of relevant neurological and psychiatric disorders. The insights gained from such studies will be instrumental in advancing the development of the next generation of targeted GABAergic therapeutics.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for (R)-3-Pyrrolidineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Pyrrolidineacetic acid, a valuable chiral building block in medicinal chemistry and drug development. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide presents a combination of predicted data and typical spectroscopic values derived from analogous structures. The information herein is intended to serve as a robust reference for the characterization and quality control of (R)-3-Pyrrolidineacetic acid.

Compound Information

| Property | Value |

| IUPAC Name | 2-((3R)-pyrrolidin-3-yl)acetic acid |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| CAS Number | 122442-01-7 (for the hydrochloride salt)[1][2] |

| Structure |

|

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for (R)-3-Pyrrolidineacetic acid. These values are based on established principles of NMR and IR spectroscopy and data from similar compounds.

¹H NMR Data (Predicted)

Solvent: D₂O Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.50 - 3.70 | m | 2H | H-2α, H-5α |

| ~3.20 - 3.40 | m | 2H | H-2β, H-5β |

| ~2.80 - 3.00 | m | 1H | H-3 |

| ~2.50 - 2.70 | m | 2H | -CH₂-COOH |

| ~2.10 - 2.30 | m | 1H | H-4α |

| ~1.80 - 2.00 | m | 1H | H-4β |

Note: In its zwitterionic form in D₂O, the N-H and O-H protons are exchanged with deuterium and are typically not observed.

¹³C NMR Data (Predicted)

Solvent: D₂O Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | -COOH |

| ~55.0 | C-2 |

| ~52.0 | C-5 |

| ~40.0 | -CH₂-COOH |

| ~38.0 | C-3 |

| ~30.0 | C-4 |

IR Spectroscopy Data (Typical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid)[3][4] |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid)[3][4] |

| ~1600 | Medium | N-H bend (secondary amine) |

| 1440 - 1395 | Medium | O-H bend[3] |

| 1320 - 1210 | Medium | C-O stretch[3] |

Mass Spectrometry Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Interpretation |

| 130.0817 | [M+H]⁺ (protonated molecule) |

| 112.0711 | [M+H - H₂O]⁺ |

| 84.0813 | [M+H - COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of (R)-3-Pyrrolidineacetic acid.

-

Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The residual water peak is used as a reference (δ ≈ 4.79 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise for the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid (R)-3-Pyrrolidineacetic acid directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of (R)-3-Pyrrolidineacetic acid (approximately 1 mg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.

-

-

Data Acquisition:

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of (R)-3-Pyrrolidineacetic acid and the logical relationship of the expected spectral features to its chemical structure.

Caption: Workflow for the spectroscopic analysis of (R)-3-Pyrrolidineacetic acid.

Caption: Correlation of functional groups with expected spectroscopic signals.

References

Discovery and history of pyrrolidine-based compounds in medicinal chemistry

An In-depth Technical Guide on the Discovery, History, and Application of Pyrrolidine-Based Compounds in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique three-dimensional structure, stereochemical complexity, and synthetic versatility have made it an indispensable component in the design of a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of pyrrolidine-based compounds, offering insights into their synthesis, biological evaluation, and mechanisms of action.

A Historical Perspective: From Natural Alkaloids to Rational Drug Design

The story of pyrrolidine in medicine begins with nature. The pyrrolidine ring is a core structural feature in numerous naturally occurring alkaloids, such as nicotine from the tobacco plant and hygrine from coca leaves.[4] For centuries, plants containing these compounds were used for their medicinal and psychoactive properties, long before their chemical structures were elucidated. The 19th and early 20th centuries saw the isolation and structural characterization of many of these pyrrolizidine alkaloids.[5]

A pivotal moment in the history of pyrrolidine-based drug discovery was the development of the racetams. In 1964, Romanian chemist Dr. Corneliu E. Giurgea synthesized piracetam, the first in this class of nootropics, while initially aiming for a sleep-inducing agent.[6][7][8] This discovery opened up a new avenue of research into cognitive enhancers, with many subsequent racetam derivatives featuring the core pyrrolidone structure.[6]

The era of rational drug design in the 1970s brought the pyrrolidine scaffold to the forefront of cardiovascular medicine with the discovery of Angiotensin-Converting Enzyme (ACE) inhibitors.[9] Inspired by a peptide isolated from the venom of the Brazilian pit viper, researchers at Squibb designed and synthesized Captopril, the first orally active ACE inhibitor, which was approved in 1980.[9][10] This marked a paradigm shift in the treatment of hypertension and heart failure and solidified the importance of the proline (pyrrolidine-2-carboxylic acid) moiety in drug design.

This historical progression from natural products to rationally designed synthetic molecules highlights the enduring and evolving role of the pyrrolidine scaffold in medicinal chemistry.

The Structural Advantage of the Pyrrolidine Ring

The prevalence of the pyrrolidine ring in successful drugs can be attributed to several key structural features:

-

Three-Dimensionality: As a saturated heterocycle, the pyrrolidine ring is non-planar, allowing for a greater exploration of three-dimensional chemical space compared to flat aromatic rings. This 3D character is crucial for achieving high-affinity and selective interactions with the complex topographies of biological targets.[1]

-

Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, leading to a rich stereoisomerism. The specific spatial arrangement of substituents on the ring can dramatically influence a compound's biological activity and pharmacokinetic properties, as different stereoisomers can exhibit distinct binding modes to their targets.[1]

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to the molecule's polarity and solubility.[9] This feature can be fine-tuned through substitution to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

-

Synthetic Tractability: A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists.[2]

Key Therapeutic Areas and Representative Drugs

Pyrrolidine-based compounds have made a significant impact across a broad spectrum of therapeutic areas. The following sections highlight some of the most prominent examples, with quantitative data summarized in the accompanying tables.

Cardiovascular Disease: ACE Inhibitors

The development of ACE inhibitors revolutionized the treatment of hypertension. These drugs target the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.

Table 1: Bioactivity of Pyrrolidine-Based ACE Inhibitors

| Compound | Target | Bioactivity (IC50/Ki) | Reference |

| Captopril | ACE | Ki: 1.7 nM | [10] |

| Enalaprilat (active form of Enalapril) | ACE | IC50: 1.2 nM | [10] |

| Fosinoprilat (active form of Fosinopril) | ACE | IC50: 1.9 nM | [10] |

Table 2: Pharmacokinetic Properties of Pyrrolidine-Based ACE Inhibitors

| Compound | Bioavailability | Half-life | Metabolism | Excretion | Reference |

| Captopril | ~70% | 2-3 hours | Liver (to disulfides) | Urine | [11][12] |

| Enalapril | ~60% | ~11 hours (enalaprilat) | Prodrug, hydrolyzed in the liver to enalaprilat | Urine | [11][12] |

Central Nervous System Disorders: Racetams and Antidepressants

The racetam class of nootropics, characterized by a 2-pyrrolidinone structure, has been investigated for its potential cognitive-enhancing effects. Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, has been studied for its antidepressant and anti-inflammatory properties.

Table 3: Bioactivity of Pyrrolidine-Based CNS-Active Compounds

| Compound | Target | Bioactivity (IC50) | Reference |

| Rolipram | PDE4 | ~100 nM | [7] |

| Aniracetam | AMPA Receptor Modulator | - | [6] |

Oncology

The pyrrolidine scaffold is present in a variety of anticancer agents that exhibit diverse mechanisms of action, including cytotoxicity and enzyme inhibition.

Table 4: In Vitro Cytotoxicity of Pyrrolidine-Based Anticancer Compounds

| Compound | Cell Line | Bioactivity (IC50/EC50) | Reference |

| Pyrrolidine-2,5-dione-acetamide derivative (69k) | - | ED50: 80.38 mg/kg (MES test) | [2] |

| Spirooxindole pyrrolidine derivative (4a) | A549 (Lung Cancer) | IC50: 2.5 µM | |

| Tetrazolopyrrolidine-1,2,3-triazole analogue (7a) | HeLa (Cervical Cancer) | IC50: 0.32 µM | [3] |

| Tetrazolopyrrolidine-1,2,3-triazole analogue (7i) | HeLa (Cervical Cancer) | IC50: 1.80 µM | [3] |

Infectious Diseases: Antivirals and Antimicrobials

Pyrrolidine-containing compounds have shown significant promise in the fight against infectious diseases. Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. Other derivatives have demonstrated antibacterial and antifungal activity.

Table 5: Bioactivity of Pyrrolidine-Based Anti-Infective Agents

| Compound | Target/Organism | Bioactivity (IC50/MIC) | Reference |

| Daclatasvir | HCV NS5A | IC50: 9-50 pM (depending on genotype) | |

| Spirooxindole pyrrolidine derivative (44) | Candida albicans | MIC: 4 µg/mL | [5] |

| Pyrrolidine-thiazole derivative (51a) | Bacillus cereus | MIC: 21.70 µg/mL | [5] |

| Pyrrolidine-thiazole derivative (51a) | Staphylococcus aureus | MIC: 30.53 µg/mL | [5] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidine-based drugs are a direct result of their interaction with specific biological pathways. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for key classes of these compounds.

Angiotensin-Converting Enzyme (ACE) Inhibition

// Nodes Angiotensinogen [label="Angiotensinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Renin [label="Renin", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiotensin_I [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"]; ACE [label="Angiotensin-Converting\nEnzyme (ACE)", fillcolor="#FBBC05", fontcolor="#202124"]; Angiotensin_II [label="Angiotensin II", fillcolor="#F1F3F4", fontcolor="#202124"]; AT1_Receptor [label="AT1 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasoconstriction [label="Vasoconstriction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldosterone_Secretion [label="Aldosterone Secretion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bradykinin [label="Bradykinin", fillcolor="#F1F3F4", fontcolor="#202124"]; Inactive_Fragments [label="Inactive Fragments", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Vasodilation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Captopril [label="Captopril\n(Pyrrolidine-based ACEi)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Angiotensinogen -> Renin [label="Cleavage"]; Renin -> Angiotensin_I; Angiotensin_I -> ACE [label="Conversion"]; ACE -> Angiotensin_II; Angiotensin_II -> AT1_Receptor [label="Activation"]; AT1_Receptor -> Vasoconstriction; AT1_Receptor -> Aldosterone_Secretion; Bradykinin -> ACE [label="Degradation"]; ACE -> Inactive_Fragments; Bradykinin -> Vasodilation; Captopril -> ACE [label="Inhibition", color="#EA4335", arrowhead=tee];

{rank=same; Vasoconstriction; Aldosterone_Secretion; Vasodilation;} } .dot Caption: ACE Inhibition Signaling Pathway

Phosphodiesterase 4 (PDE4) Inhibition

// Nodes ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PDE4 [label="Phosphodiesterase 4\n(PDE4)", fillcolor="#FBBC05", fontcolor="#202124"]; AMP [label="5'-AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Anti-inflammatory\nGene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Rolipram [label="Rolipram\n(Pyrrolidine-based PDE4i)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ATP -> Adenylyl_Cyclase [label="Conversion"]; Adenylyl_Cyclase -> cAMP; cAMP -> PDE4 [label="Hydrolysis"]; PDE4 -> AMP; cAMP -> PKA [label="Activation"]; PKA -> CREB [label="Phosphorylation"]; CREB -> Gene_Transcription; Rolipram -> PDE4 [label="Inhibition", color="#EA4335", arrowhead=tee];

{rank=same; Gene_Transcription;} } .dot Caption: PDE4 Inhibition Signaling Pathway

Nicotinic Acetylcholine Receptor (nAChR) Agonism

// Nodes Nicotine [label="Nicotine\n(Pyrrolidine Alkaloid)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR [label="Nicotinic Acetylcholine\nReceptor (nAChR)", fillcolor="#FBBC05", fontcolor="#202124"]; Ion_Channel_Opening [label="Ion Channel Opening", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cation_Influx [label="Cation Influx\n(Na+, Ca2+)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Depolarization [label="Membrane Depolarization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neurotransmitter_Release [label="Neurotransmitter Release\n(e.g., Dopamine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt_Pathway [label="PI3K-Akt Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Nicotine -> nAChR [label="Agonism"]; nAChR -> Ion_Channel_Opening; Ion_Channel_Opening -> Cation_Influx; Cation_Influx -> Depolarization; Depolarization -> Neurotransmitter_Release; Cation_Influx -> PI3K_Akt_Pathway [label="Ca2+ signaling"]; PI3K_Akt_Pathway -> Neuroprotection;

{rank=same; Neurotransmitter_Release; Neuroprotection;} } .dot Caption: nAChR Agonism Pathway

Experimental Protocols: Synthesis and Biological Evaluation

This section provides detailed methodologies for the synthesis and biological evaluation of key pyrrolidine-based compounds, serving as a practical guide for researchers.

Synthesis of Captopril

The synthesis of Captopril typically involves the acylation of L-proline with a protected 3-mercapto-2-methylpropionic acid derivative, followed by deprotection.

Experimental Workflow: Captopril Synthesis

// Nodes Start [label="Start Materials:\nL-proline,\n3-acetylthio-2-methylpropanoyl chloride", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Acylation [label="Acylation Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Ammonolysis\n(Deprotection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Crystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Captopril [label="Captopril", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Acylation; Acylation -> Workup; Workup -> Deprotection; Deprotection -> Purification; Purification -> Captopril; } .dot Caption: Captopril Synthesis Workflow

Detailed Protocol:

-

Acylation: L-proline is dissolved in an aqueous solution of sodium hydroxide and cooled. To this solution, (2S)-3-acetylthio-2-methylpropanoyl chloride is added dropwise while maintaining the temperature and pH.

-

Workup: After the reaction is complete, the mixture is acidified with a strong acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.

-

Deprotection (Ammonolysis): The resulting intermediate is dissolved in an appropriate solvent and treated with a source of ammonia (e.g., ammonium hydroxide) to remove the acetyl protecting group from the thiol.

-

Purification: The final product, Captopril, is purified by crystallization from a suitable solvent system.

In Vitro ACE Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of ACE in vitro.

Experimental Workflow: ACE Inhibition Assay

// Nodes Prepare_Reagents [label="Prepare Reagents:\n- ACE enzyme solution\n- Substrate (HHL) solution\n- Test compound dilutions\n- Buffer", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation:\n- Add ACE and test compound\n- Pre-incubate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Start [label="Start Reaction:\n- Add substrate (HHL)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Incubation [label="Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Stop [label="Stop Reaction:\n- Add strong acid (e.g., HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extract Hippuric Acid\n(with ethyl acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Quantify Hippuric Acid:\n- Evaporate solvent\n- Reconstitute\n- Measure absorbance at 228 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Inhibition\nand IC50", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prepare_Reagents -> Incubation; Incubation -> Reaction_Start; Reaction_Start -> Reaction_Incubation; Reaction_Incubation -> Reaction_Stop; Reaction_Stop -> Extraction; Extraction -> Quantification; Quantification -> Analysis; } .dot Caption: ACE Inhibition Assay Workflow

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of ACE enzyme, the substrate hippuryl-histidyl-leucine (HHL), and various concentrations of the test compound in a suitable buffer (e.g., Tris-HCl with NaCl and ZnCl2).

-

Incubation: In a microplate, add the ACE enzyme solution to wells containing either the test compound, a positive control (e.g., Captopril), or a negative control (buffer). Pre-incubate for a short period at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HHL substrate solution to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid, such as 1M HCl.

-

Quantification: The product of the reaction, hippuric acid, is extracted with an organic solvent like ethyl acetate. The solvent is then evaporated, and the residue is redissolved in water. The amount of hippuric acid is quantified by measuring the absorbance at 228 nm using a spectrophotometer.

-

Data Analysis: The percentage of ACE inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

// Nodes Cell_Seeding [label="Seed cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="Incubate for 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound_Treatment [label="Treat cells with various\nconcentrations of test compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation2 [label="Incubate for 24-72h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT_Addition [label="Add MTT solution\nto each well", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation3 [label="Incubate for 1-4h\n(Formazan formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubilization [label="Add solubilization solution\n(e.g., DMSO) to dissolve\nformazan crystals", fillcolor="#FBBC05", fontcolor="#202124"]; Absorbance_Reading [label="Measure absorbance\nat ~570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate % cell viability\nand IC50", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cell_Seeding -> Incubation1; Incubation1 -> Compound_Treatment; Compound_Treatment -> Incubation2; Incubation2 -> MTT_Addition; MTT_Addition -> Incubation3; Incubation3 -> Solubilization; Solubilization -> Absorbance_Reading; Absorbance_Reading -> Analysis; } .dot Caption: MTT Cytotoxicity Assay Workflow

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the pyrrolidine-based compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Future Directions

The pyrrolidine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

-

Novel Synthetic Methodologies: The development of new, more efficient, and stereoselective methods for the synthesis of complex and diverse pyrrolidine libraries.

-

Targeting New Biological Pathways: The exploration of pyrrolidine-based compounds as modulators of novel and challenging drug targets.

-

PROTACs and Targeted Protein Degradation: The incorporation of the pyrrolidine motif into proteolysis-targeting chimeras (PROTACs) and other modalities for targeted protein degradation.

-

Bio-inspired Drug Design: Continued investigation of natural products containing the pyrrolidine ring as a source of inspiration for the design of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iosrjournals.org [iosrjournals.org]

(R)-3-Pyrrolidineacetic Acid: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Pyrrolidineacetic acid and its derivatives are recognized as versatile scaffolds in medicinal chemistry, with analogs demonstrating significant biological activities, including the modulation of endothelin receptors, GABA transporters, and N-acylethanolamine acid amidase (NAAA).[1] This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for (R)-3-Pyrrolidineacetic acid. Due to the limited availability of data for this specific compound, this guide incorporates information from structurally related molecules, such as pyrrolidine and its derivatives, to provide a thorough understanding of its potential hazards.

Hazard Identification and Classification

-

Skin Irritation: May cause skin irritation.[2]

-

Eye Irritation: May cause serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

The parent compound, pyrrolidine, is classified as a flammable liquid and is harmful if swallowed or inhaled. It is also known to cause severe skin burns and eye damage.[3][4]

Toxicological Summary

Quantitative toxicological data for (R)-3-Pyrrolidineacetic acid is not available. The following table summarizes the acute toxicity data for the parent compound, pyrrolidine. This information should be used as a preliminary guide to the potential toxicity of the pyrrolidine scaffold.

| Compound | Test | Route | Species | Dose | Reference |

| Pyrrolidine | LD50 | Oral | Rat | 300 mg/kg | [2] |

| Pyrrolidine | LC50 | Inhalation | Mouse | 650 ppm (4 hours) | [2] |

Chronic Effects: Prolonged or repeated exposure to pyrrolidine, the parent compound, may cause damage to the kidneys, nervous system, and liver.[2]

Potential Biological Targets and Signaling Pathways

Analogs of (R)-3-Pyrrolidineacetic acid have been shown to interact with several biological targets, suggesting potential mechanisms of action and toxicological pathways.[1]

Endothelin Receptor Antagonism

Derivatives of pyrrolidine-3-carboxylic acid can act as antagonists of endothelin (ET) receptors, ETA and ETB, which are involved in vasoconstriction and cell proliferation.[1][5] The signaling cascade initiated by endothelin binding is multifaceted, involving multiple G proteins.[3][4]

GABA Transporter Inhibition

Derivatives of pyrrolidinecarboxylic acids have been identified as inhibitors of GABA transporters (GATs), which are crucial for regulating neurotransmission.[6] By blocking the reuptake of GABA, these compounds can enhance inhibitory signaling in the brain.[7]

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Certain pyrrolidine amides can inhibit NAAA, an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[8][9] NAAA inhibition leads to increased PEA levels, which then activate the peroxisome proliferator-activated receptor-alpha (PPAR-α), resulting in anti-inflammatory effects.[2][10]

Handling and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following handling procedures and personal protective equipment are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[2]

-

Eye Protection: Wear safety glasses with side shields or goggles.[2]

-

Hand Protection: Wear chemically resistant gloves.[2]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[2]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[3]

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Storage

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

Accidental Release Measures

-

Spill: Avoid generating dust. Wear appropriate PPE. For solid spills, carefully sweep up and place in a suitable container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.[2]

-

Environmental Precautions: Prevent entry into drains and waterways.[2]

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[2]

Experimental Protocols: General Guidance for Acute Toxicity Studies

Specific experimental protocols for the toxicological evaluation of (R)-3-Pyrrolidineacetic acid are not publicly available. The following is a general workflow for an acute oral toxicity study, based on standardized guidelines.

Note: Any toxicological testing should be conducted in compliance with institutional and regulatory guidelines.

Conclusion

While specific toxicological data for (R)-3-Pyrrolidineacetic acid is limited, information from its parent compound and structurally similar molecules indicates that it should be handled with care. It is potentially irritating to the skin, eyes, and respiratory system. The pyrrolidine scaffold is associated with potential toxicity to the kidneys, nervous system, and liver. Researchers should adhere to strict safety protocols and use appropriate personal protective equipment when handling this compound. Further toxicological studies are necessary to fully characterize the safety profile of (R)-3-Pyrrolidineacetic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]